3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
The compound 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a novel heterocyclic compound that incorporates a benzofuran moiety linked to a pyrazole ring, which is further substituted with a phenyl group and an acrylic acid chain. This structure suggests potential for diverse biological activities, given the pharmacological relevance of both benzofuran and pyrazole derivatives in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, a precursor with a similar benzofuran and pyrazole framework was used to synthesize a series of novel heterocycles. These compounds were obtained through reactions with various reagents such as 3-oxo-3-phenylpropanenitrile and different hydrazides, indicating the versatility of the core structure in forming diverse derivatives . Another study reported the synthesis of benzofuran-pyrazole derivatives through Claisen-Schmidt condensation followed by treatment with hydrazine hydrate, showcasing a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been confirmed using various spectroscopic methods, including X-ray crystallography . This suggests that similar analytical techniques could be employed to elucidate the structure of this compound, ensuring the accuracy of the synthesized compound's structure.
Chemical Reactions Analysis
The literature indicates that the benzofuran-pyrazole core can undergo various chemical reactions to yield a wide array of heterocyclic compounds . The reactivity of the acrylic acid moiety in the target compound could also be explored for further functionalization or participation in chemical reactions, such as polymerization or the formation of amide bonds.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the cytotoxicity of related benzofuran-pyrazole derivatives has been evaluated, indicating that the target compound may also possess biological activity worth investigating . Additionally, the unexpected formation of a phthalide–carboxamide-bearing system from a related precursor suggests that the target compound could undergo unexpected transformations under certain conditions, which could affect its physical and chemical properties .
Scientific Research Applications
Antitumor and Anticancer Properties
A significant body of research has focused on the synthesis of benzofuran-2-yl pyrazole pyrimidine derivatives and their potential as antitumor agents. El-Zahar et al. (2011) synthesized a series of these derivatives and evaluated their cytotoxic activity against the HEPG2 (human liver carcinoma cell line), showing promising results when compared with 5-fluorouracil. This study highlights the potential of benzofuran-pyrazole derivatives in cancer therapy, underscoring the importance of structural modifications to enhance therapeutic efficacy (El-Zahar, Somaia S Adb El-Karim, Haiba, & Khedr, 2011).
Antimicrobial Activity
The antimicrobial properties of benzofuran-pyrazole derivatives have also been explored, with several studies synthesizing and evaluating these compounds for antibacterial and antifungal activities. Idrees, Bodkhe, Siddiqui, and Kola (2020) synthesized azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, demonstrating significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This suggests that these derivatives could be valuable in developing new antimicrobial agents to combat resistant strains of bacteria (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Synthesis and Chemical Characterization
The chemical synthesis of novel heterocycles based on the benzofuran-pyrazole scaffold has been a focus of research, aiming to explore the chemical diversity and potential applications of these compounds. Baashen, Abdel-Wahab, and El‐Hiti (2017) reported a simple procedure for synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles, indicating the versatility of this compound in generating diverse chemical entities. The study emphasizes the importance of innovative synthetic strategies in expanding the chemical space of benzofuran-pyrazole derivatives for various scientific applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antioxidant Properties
In addition to their antimicrobial and antitumor activities, some derivatives of 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid have been investigated for their antioxidant properties. Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds and evaluated them for antimicrobial and antioxidant activities. The study found that some of these compounds exhibited significant antioxidant efficacy, suggesting their potential use in preventing oxidative stress-related diseases (Rangaswamy, Kumar, Harini, & Naik, 2017).
Future Directions
properties
IUPAC Name |
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(24)11-10-15-13-22(16-7-2-1-3-8-16)21-20(15)18-12-14-6-4-5-9-17(14)25-18/h1-13H,(H,23,24)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBVHEVTQXVWDL-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331095 | |
Record name | (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26724277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
681282-39-3 | |
Record name | (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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